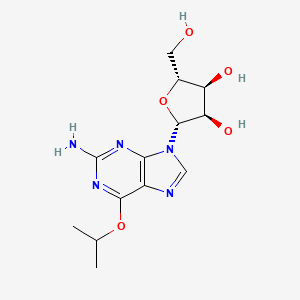![molecular formula C23H27FN4O3 B1207872 1-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]urea](/img/structure/B1207872.png)
1-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]urea is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Binding to Human Orexin-1 Receptor
The compound's binding to the human orexin-1 (OX1) receptor has been characterized, indicating its potential use in investigating physiological functions of OX1 receptors. This research employed radioligand binding assays to examine specific binding characteristics (Langmead et al., 2004).
Anticancer Activity
A study synthesized derivatives of 1,2,4-triazolo[4,3-a]-quinoline, including compounds structurally similar to the given chemical, demonstrating significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This suggests potential applications in cancer research and treatment (Reddy et al., 2015).
Fluorescent Chemosensor for Zn2+
A chemosensor comprising a quinoline moiety, structurally related to the queried compound, was developed for detecting and quantifying Zn2+ in water samples. This indicates the compound's potential use in environmental monitoring and analytical chemistry (Kim et al., 2016).
Fluorophore in Biomedical Analysis
The compound's derivative, 6-Methoxy-4-quinolone, was identified as a novel fluorophore with strong fluorescence in a wide pH range, highlighting its use in biomedical analysis and fluorescent labeling (Hirano et al., 2004).
Synthesis and X-ray Structure of Pharmacologically Relevant Compounds
Research on the regioselective synthesis and X-ray structure of pharmacologically relevant compounds, including chloroquinoline and dihydropyrimidone moieties, has been reported. This implies the compound's relevance in the development of new pharmaceuticals (Watermeyer et al., 2009).
Molecular Imaging Agents for Angiogenesis
A study involved the formation of fluorine-18 labeled diaryl ureas, based on a structure similar to the queried compound, as potential PET biomarkers for angiogenic processes. This suggests its application in molecular imaging (Ilovich et al., 2008).
Eigenschaften
Produktname |
1-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]urea |
|---|---|
Molekularformel |
C23H27FN4O3 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
1-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]urea |
InChI |
InChI=1S/C23H27FN4O3/c1-27(2)11-4-12-28(23(30)25-19-7-5-18(24)6-8-19)15-17-13-16-14-20(31-3)9-10-21(16)26-22(17)29/h5-10,13-14H,4,11-12,15H2,1-3H3,(H,25,30)(H,26,29) |
InChI-Schlüssel |
BRCYHVMNAQBSJX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



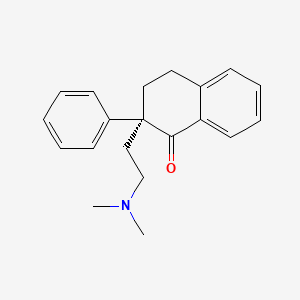
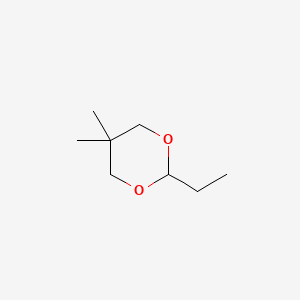
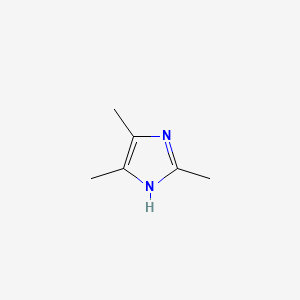

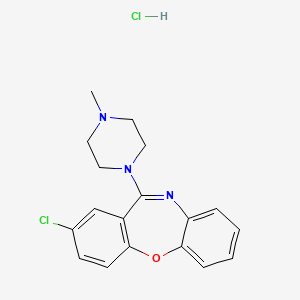
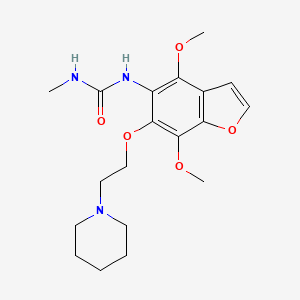
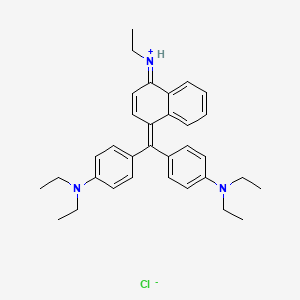

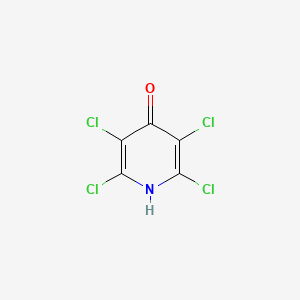
![Acetamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B1207804.png)


![5,7'-Dimethyl-4,4',10,10',11,11',12,12'-octaoxo-7,7'-bi(2-thia-1,3-diazatricyclo[6.2.1.13,6]dodecane)-7-carboxylate](/img/structure/B1207809.png)
